4H-1,2,6-Thiadiazin-4-one, 3,5-diamino-, oxime, 1,1-dioxide
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Overview
Description
4H-1,2,6-Thiadiazin-4-one, 3,5-diamino-, oxime, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 4H-1,2,6-Thiadiazin-4-one, 3,5-diamino-, oxime, 1,1-dioxide typically involves the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with appropriate nucleophiles. For example, the reaction with benzo[d]thiazole-2-thiol and triethylamine yields 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of palladium-catalyzed coupling reactions .
Chemical Reactions Analysis
4H-1,2,6-Thiadiazin-4-one, 3,5-diamino-, oxime, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: For instance, treatment with meta-chloroperoxybenzoic acid can lead to oxidative ring contraction.
Substitution: The chlorine substituent in the compound can be readily displaced by nucleophiles, such as ethoxy and piperidino groups.
Coupling Reactions: Palladium-catalyzed C-C coupling reactions, such as Stille and Suzuki-Miyaura couplings, are commonly used to introduce various substituents.
Scientific Research Applications
This compound has been investigated for its applications in several scientific fields:
Organic Photovoltaics: It has been used as an electron donor in bulk heterojunction solar cells.
Medicinal Chemistry: Selected derivatives have shown potential as narrow spectrum calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) inhibitors.
Materials Science: It has been proposed as a precursor for molecule-based magnetic and conducting materials.
Mechanism of Action
The mechanism by which 4H-1,2,6-Thiadiazin-4-one, 3,5-diamino-, oxime, 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For example, as a CaMKK2 inhibitor, it binds to the active site of the kinase, displacing bound water molecules and inhibiting its activity . The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds to 4H-1,2,6-Thiadiazin-4-one, 3,5-diamino-, oxime, 1,1-dioxide include:
3,5-Dichloro-4H-1,2,6-thiadiazin-4-one: A precursor to many thiadiazine derivatives.
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide: Formed by oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one.
Buprofezin: A related thiadiazinone used as an insecticide.
These compounds share structural similarities but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
61403-60-9 |
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Molecular Formula |
C3H5N5O3S |
Molecular Weight |
191.17 g/mol |
IUPAC Name |
N-(3,5-diamino-1,1-dioxo-1,2,6-thiadiazin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H5N5O3S/c4-2-1(6-9)3(5)8-12(10,11)7-2/h9H,(H2,4,7)(H2,5,8) |
InChI Key |
NCXIZKDGKDOATF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NO)C(=NS(=O)(=O)N=C1N)N |
Origin of Product |
United States |
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